N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
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Overview
Description
Molecular Structure Analysis
The compound’s structure includes a furan ring, a benzo[d]thiazol group, and a dimethylamino propyl group. The benzo[d]thiazol group is a five-membered aromatic ring containing nitrogen and sulfur atoms .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the N-H bond in N-monoalkylated benzo[d]thiazol sulfonamides can undergo weak base-promoted N-alkylation .Scientific Research Applications
Inhibition of Leukotriene and Cancer Cell Growth
A study focused on synthesizing derivatives that exhibit leukotriene B(4) inhibitory activity and growth inhibition in cancer cell lines. Compounds showed strong inhibition of calcium mobilization and growth inhibition towards human pancreatic cancer cells, with specific derivatives demonstrating potent and selective inhibition for the human BLT(2) receptor (Kuramoto et al., 2008).
Corrosion Inhibition
Research on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic conditions revealed that such compounds can offer high inhibition efficiencies, providing extra stability against steel corrosion. These inhibitors operate through both physical and chemical adsorption onto surfaces, highlighting the chemical versatility and potential industrial applications (Hu et al., 2016).
Antitumor Evaluation
Another study synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, evaluating their cytotoxic activity. These derivatives showed potent cytotoxicity against various cancer cell lines, with certain compounds displaying significant in vivo efficacy against mouse tumors. This research emphasizes the potential of such chemical compounds in developing new cancer therapies (Deady et al., 2005).
Anti-Influenza Activity
A novel series of furan-carboxamide derivatives were synthesized and characterized for their potent inhibitory activity against the influenza A H5N1 virus. This study showcases the potential of furan-carboxamide derivatives as a new class of inhibitors for lethal influenza viruses, contributing to antiviral research and therapeutic development (Yongshi et al., 2017).
Future Directions
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S.ClH/c1-20(2)8-4-9-21(16(22)14-5-3-10-23-14)17-19-13-7-6-12(18)11-15(13)24-17;/h3,5-7,10-11H,4,8-9H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVYTFIXKXTAOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=CO3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
55 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815784 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride |
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